molecular formula C26H25NO5 B12074570 benzyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate

benzyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate

Cat. No.: B12074570
M. Wt: 431.5 g/mol
InChI Key: UWNSAAASVHRAAZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-L-homoserine benzyl ester typically involves a two-step process:

Industrial Production Methods

While specific industrial production methods for N-Fmoc-L-homoserine benzyl ester are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques such as recrystallization and chromatography to ensure the desired product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-L-homoserine benzyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Fmoc-L-homoserine benzyl ester has several scientific research applications, including:

Mechanism of Action

The primary mechanism of action of N-Fmoc-L-homoserine benzyl ester involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of homoserine, preventing unwanted side reactions during peptide chain elongation. The benzyl ester group protects the carboxyl group, allowing for selective deprotection and further functionalization. The compound’s stability and ease of removal under mild conditions make it an ideal choice for solid-phase peptide synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-L-homoserine benzyl ester is unique due to its specific combination of the Fmoc protecting group and the benzyl ester group, which provides dual protection for the amino and carboxyl groups of homoserine. This dual protection allows for selective deprotection and functionalization, making it highly valuable in peptide synthesis and other applications .

Properties

Molecular Formula

C26H25NO5

Molecular Weight

431.5 g/mol

IUPAC Name

benzyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate

InChI

InChI=1S/C26H25NO5/c28-15-14-24(25(29)31-16-18-8-2-1-3-9-18)27-26(30)32-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24,28H,14-17H2,(H,27,30)

InChI Key

UWNSAAASVHRAAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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